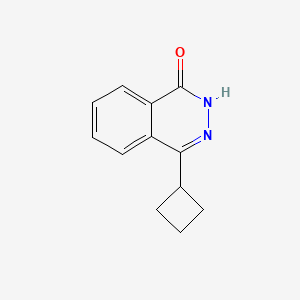
4-cyclobutyl-2H-phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclobutyl-2H-phthalazin-1-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse pharmacological activities, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, and analgesic effects . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-cyclobutyl-2H-phthalazin-1-one typically involves the reaction of 2-carboxybenzaldehyde with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-cyclobutyl-2H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-cyclobutyl-2H-phthalazin-1-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-cyclobutyl-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of phthalazinone have been shown to inhibit enzymes like poly ADP-ribose polymerase (PARP) and mitogen-activated protein kinase (MAPK), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
4-cyclobutyl-2H-phthalazin-1-one can be compared with other phthalazinone derivatives, such as:
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one: Known for its antifungal activity.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A potent BRD4 inhibitor with anti-breast cancer activity.
Phthalazinone-dithiocarbamate hybrids: Displaying significant antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific cyclobutyl group, which may confer distinct pharmacological properties compared to other derivatives.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-cyclobutyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-7-2-1-6-9(10)11(13-14-12)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,14,15) |
InChI-Schlüssel |
FUGIDLKAAXBTCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NNC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


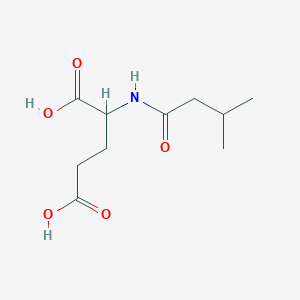
![6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)
![tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B13889196.png)

![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)
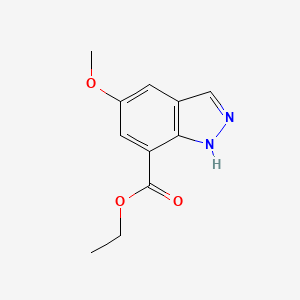
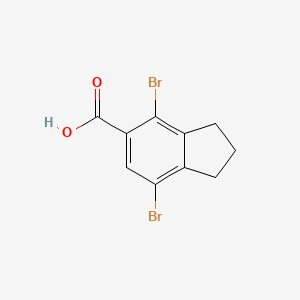
![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
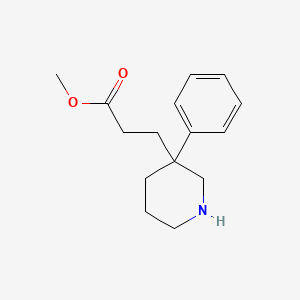
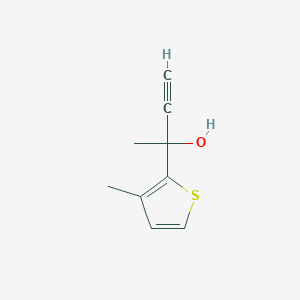
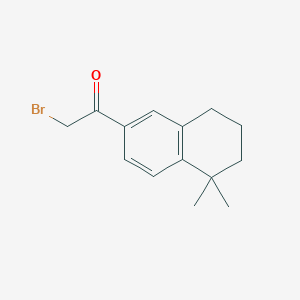

![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

